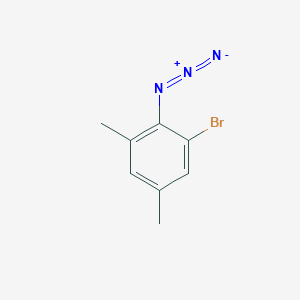
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is a chemical compound with potential pharmaceutical applications. It is a derivative of the amino acid alanine, containing a methyl group and a 2,4,5-trifluorophenyl group .
Molecular Structure Analysis
The molecular formula of “Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is C11H13ClF3NO2 . It includes a methyl ester group (COC=O), an amino group (NH2), and a 2,4,5-trifluorophenyl group attached to a butanoate backbone . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” has a molecular weight of 283.68 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 283.0586908 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación
- DPP-4 Inhibition : Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is a key intermediate in the synthesis of sitagliptin, a widely used drug for treating type II diabetes. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that helps regulate blood glucose levels by enhancing insulin secretion and suppressing glucagon release .
- As a nitrogen-rich compound, this molecule can be modified with different functional groups. Incorporating it into ionic salts leads to enhanced physical and chemical properties. Researchers explore its use in energetic materials, such as propellants and explosives .
Medicinal Chemistry and Drug Development
Ionic Energetic Salts
Mecanismo De Acción
Target of Action
It is suggested that this compound may have potential pharmacological effects in promoting insulin secretion .
Biochemical Pathways
It is suggested that it may influence the pathways related to insulin secretion .
Result of Action
It is suggested that it may have potential therapeutic benefits in treating neurological and psychiatric disorders such as anxiety and depression .
Safety and Hazards
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUQANPVYGJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

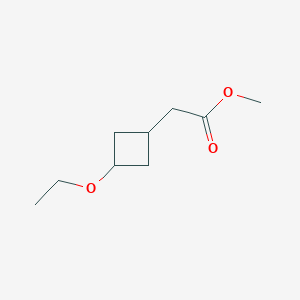
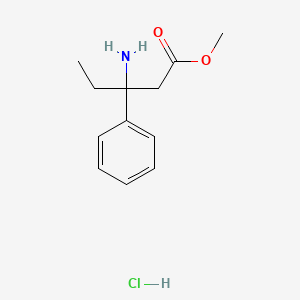
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)


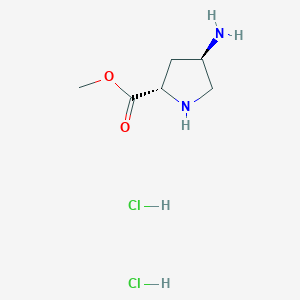
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
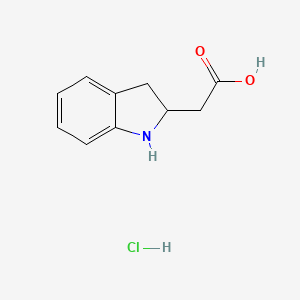
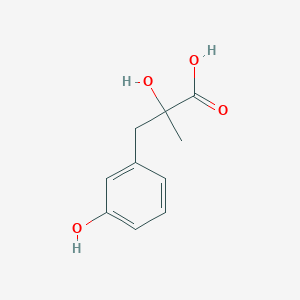

![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
